(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

β-lactamase inhibitor synthesis avibactam intermediate relebactam intermediate

Sourcing the correct (2S,5R) stereoisomer of this diazabicyclooctane (DBO) intermediate is critical for avibactam and relebactam API synthesis-alternative isomers introduce uncharacterized impurities that fail ICH Q3A requirements. • Key building block for convergent avibactam/relebactam synthesis per established patent routes; bypasses numerous early synthetic steps • Serves as a quantified reference standard (Avibactam Isomer Impurity A) for HPLC/LC-MS method validation and ANDA regulatory filings • Demonstrated Class C β-lactamase inhibition (IC₅₀ 4.2 μM); useful as a tool compound for DBO SAR studies • High stereochemical purity ensures downstream synthetic efficiency and final drug product quality

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
CAS No. 1192651-49-2
Cat. No. B601231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
CAS1192651-49-2
Synonyms(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide;  (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
InChIInChI=1S/C14H17N3O3/c15-13(18)12-7-6-11-8-16(12)14(19)17(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,15,18)/t11-,12+/m1/s1
InChIKeyHYTSWLKLRKLRHK-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide: Critical DBO Intermediate


The compound (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a diazabicyclooctane (DBO) derivative, is a key synthetic intermediate for manufacturing clinically significant β-lactamase inhibitors like avibactam and relebactam [1]. Characterized by its unique bridged bicyclic core, a 6-benzyloxy protecting group, and a 2-carboxamide, its primary function is as a building block in multi-step organic syntheses, not as a final active pharmaceutical ingredient [2]. This specific stereoisomer is crucial for the synthesis of biologically active DBOs, and its high purity is essential for downstream synthetic efficiency and final drug product quality [1].

Synthetic intermediate for avibactam and relebactam routes
Defined (2S,5R) stereochemistry for DBO core construction
Reference standard for impurity profiling and method validation

Why This DBO Intermediate Cannot Be Substituted


Generic substitution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is not feasible due to its precise stereochemical requirements and its role as a reference impurity standard for avibactam and other DBOs [1]. The (2S,5R) configuration is essential for the biological activity of the final DBO drug, and alternative isomers or intermediates with different protecting groups lead to distinct impurity profiles and synthetic pathways [2]. Substituting this compound with a related, but different, intermediate could introduce new, uncharacterized impurities into the final drug substance, potentially compromising the safety and efficacy of the final drug product and failing to meet stringent regulatory analytical requirements [1].

Stereochemical configuration (2S,5R) is critical; alternative isomers may alter biological function and impurity profiles.
The benzyloxy protecting group defines downstream reactivity; intermediates with different protecting groups lead to divergent synthetic pathways and impurity spectra.
Using a related carboxamide analogue without validated impurity data may introduce unknown impurities, potentially impacting final product quality and analytical conformity.

Quantitative Evidence of Differentiation


Direct Precursor for Avibactam and Relebactam Synthesis

The compound is a specifically described and claimed intermediate in the multi-step synthesis of the β-lactamase inhibitors avibactam and relebactam, a role not shared by its carboxylic acid analogue [1]. The carboxamide functionality is directly used in subsequent amidation steps to build the final drug molecules, as outlined in patent literature [2].

Synthetic Role
Head-to-head
Direct carboxamide intermediate for avibactam/relebactam via amidation
vs. carboxylic acid analogue (CAS 1174020-25-7) requiring activation
Functional pathway distinction; procurement enables established high-yielding routes
Patent-defined synthetic routes (WO-2016089718-A1)
β-lactamase inhibitor synthesis avibactam intermediate relebactam intermediate

Impurity Control for DBO Drug Substance Manufacture

This compound is explicitly identified and quantified as a process-related impurity in the synthesis of avibactam sodium, providing a verifiable purity benchmark [1]. In one process, its content in the crude intermediate was measured at 2.33% by HPLC, which is significantly higher than the targeted control limit of <0.10% for individual impurities in the final drug substance [1]. In contrast, unrelated synthetic impurities are not characterized or controlled to this level.

Impurity Level
Reported
2.33% (crude intermediate)
Exceeds typical single-impurity acceptance criteria
Significant impurity requiring removal; supports reference standard use
HPLC analysis, patent CN113387950A
impurity profiling avibactam synthesis analytical reference standard

Class C β-Lactamase Inhibition Profile

The compound exhibits measurable inhibitory activity against a Class C β-lactamase from Enterobacter cloacae, a common resistance mechanism in Gram-negative bacteria [1]. While the absolute potency is modest, this data confirms the DBO core's inherent activity even before final derivatization, a property not reported for many non-DBO intermediates.

β-Lactamase Activity
Class-level inference
IC50 4.2 μM
Class C β-lactamase (E. cloacae)
Confirms DBO pharmacophore; modest activity relative to optimized inhibitors
Biochemical assay at 0.8 μmol; BindingDB data
β-lactamase inhibition class C β-lactamase Enterobacter cloacae

Key Applications of This DBO Intermediate


Synthesis of Avibactam and Relebactam

This compound is a direct, high-value starting material or late-stage intermediate in the convergent synthesis of FDA-approved DBO inhibitors such as avibactam (in Avycaz) and relebactam (in Recarbrio). Its procurement allows for the execution of established patent routes, ensuring efficient construction of the complex bridged bicyclic core and correct stereochemistry, bypassing numerous earlier synthetic steps [1].

Impurity Profiling Reference Standard

As a known and quantifiable process-related impurity in avibactam sodium manufacturing (e.g., Isomer Impurity A), the compound serves as a critical analytical reference standard. It is used for developing and validating HPLC or LC-MS methods to monitor and control impurity levels during API production, ensuring compliance with ICH Q3A guidelines for final drug substance purity [1].

Research Tool for Serine β-Lactamase Inhibition

The compound's demonstrated, albeit modest, inhibitory activity against a Class C β-lactamase (IC50 4.2 μM) makes it a useful tool compound for fundamental biochemical studies [1]. It can serve as a scaffold for medicinal chemistry efforts aimed at optimizing DBO-derived β-lactamase inhibitors or for comparative studies investigating the relationship between DBO core structure and enzyme binding affinity.

Application
Selection Property
Validation Focus
Avibactam/Relebactam synthesis
Stereochemical identity and carboxamide functionality
Route fidelity and yield consistency
Impurity profiling reference standard
Chromatographic identity and purity profile
Method validation and impurity limit control
β-Lactamase inhibition studies
DBO core scaffold and enzyme assay response
SAR exploration and pharmacophore mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.